molecular formula C6H4Cl2FN B14848231 2-Chloro-6-(chloromethyl)-3-fluoropyridine

2-Chloro-6-(chloromethyl)-3-fluoropyridine

Cat. No.: B14848231
M. Wt: 180.00 g/mol
InChI Key: KEJZTMZWMRTOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(chloromethyl)-3-fluoropyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethyl)-3-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-chloro-6-methylpyridine followed by fluorination. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride and fluorinating agents such as hydrogen fluoride or potassium fluoride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-(chloromethyl)-3-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(chloromethyl)-3-fluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)-3-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2

InChI Key

KEJZTMZWMRTOCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.